Hexafluorophosphate de 1-éthyl-3-méthylimidazolium

Vue d'ensemble

Description

1-Ethyl-3-methylimidazolium hexafluorophosphate is a task-specific ionic liquid known for its unique properties such as low melting point, high thermal stability, and high ionic conductivity . It is widely used in various scientific and industrial applications due to its non-volatility and ability to act as an effective solvent and electrolyte .

Applications De Recherche Scientifique

1-Ethyl-3-methylimidazolium hexafluorophosphate has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

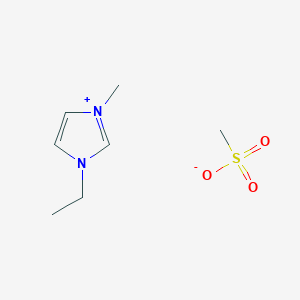

1-Ethyl-3-methylimidazolium hexafluorophosphate, also known as 1-Ethyl-3-methyl-1H-imidazol-3-ium hexafluorophosphate(V), is primarily used in the fabrication of lithium-ion batteries . Its primary targets are the anode, cathode, and electrolyte components of these batteries .

Mode of Action

This compound belongs to a class of materials known as ionic liquids . Ionic liquids are molten salts with melting points lower than 100 °C, usually consisting of an organic cation and anion . They exhibit unique properties such as non-volatility, high thermal stability, and high ionic conductivity . These properties make them ideal for use as electrolytes in lithium/sodium ion batteries .

Biochemical Pathways

This involves the movement of lithium ions from the anode to the cathode during discharge, and back during charging .

Pharmacokinetics

The term pharmacokinetics typically applies to the absorption, distribution, metabolism, and excretion (ADME) of drugs within the bodyphysical and chemical properties . For instance, it has a melting point of 58-62 °C and a density of 1.48 g/cm3 . These properties can influence its behavior and efficacy in its applications.

Result of Action

The use of 1-Ethyl-3-methylimidazolium hexafluorophosphate in lithium-ion batteries contributes to the formation of greener and sustainable batteries for electrical energy storage . Its high ionic conductivity enhances the efficiency of the charge-discharge cycle, improving the overall performance of the battery .

Action Environment

The action of 1-Ethyl-3-methylimidazolium hexafluorophosphate can be influenced by various environmental factors. For instance, it is air- and water-stable , which is beneficial for its use in open-air environments. It should be handled in a glove box due to its irritant properties . Its efficacy and stability can also be affected by temperature, given its status as a molten salt .

Méthodes De Préparation

The synthesis of 1-Ethyl-3-methylimidazolium hexafluorophosphate typically involves the reaction of 1-ethyl-3-methylimidazolium chloride with hexafluorophosphoric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product . Industrial production methods often involve large-scale synthesis using similar reaction routes but with optimized conditions for higher efficiency and cost-effectiveness .

Analyse Des Réactions Chimiques

1-Ethyl-3-methylimidazolium hexafluorophosphate undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, often facilitated by its ionic nature.

Substitution Reactions: The compound can undergo nucleophilic and electrophilic substitution reactions, making it versatile in organic synthesis.

Common Reagents and Conditions: Typical reagents include strong acids and bases, and reactions are often conducted under inert atmospheres to prevent unwanted side reactions.

Comparaison Avec Des Composés Similaires

1-Ethyl-3-methylimidazolium hexafluorophosphate is often compared with other ionic liquids such as:

- 1-Butyl-3-methylimidazolium hexafluorophosphate

- 1-Hexyl-3-methylimidazolium hexafluorophosphate

- 1-Ethyl-3-methylimidazolium tetrafluoroborate

- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide .

These compounds share similar properties but differ in their specific applications and performance characteristics. For example, 1-Butyl-3-methylimidazolium hexafluorophosphate has a higher melting point and is used in different temperature ranges .

Propriétés

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.F6P/c1-3-8-5-4-7(2)6-8;1-7(2,3,4,5)6/h4-6H,3H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDAKOVGQUGTHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

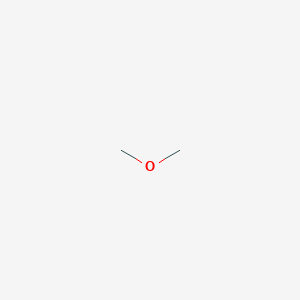

CCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F6N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047921 | |

| Record name | 1-Ethyl-3-methylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155371-19-0 | |

| Record name | 1-Ethyl-3-methylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3-methylimidazolium Hexafluorophosphate [for Molten Salt] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

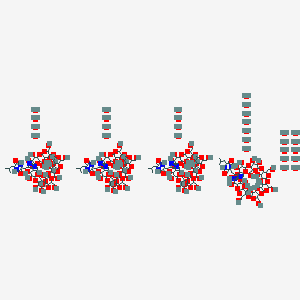

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-Ethyl-3-methylimidazolium hexafluorophosphate?

A1: The molecular formula of 1-Ethyl-3-methylimidazolium hexafluorophosphate is C8H11F6N2P, and its molecular weight is 284.18 g/mol.

Q2: How can 1-Ethyl-3-methylimidazolium hexafluorophosphate be characterized spectroscopically?

A2: Various spectroscopic techniques can be used to characterize [EMIM][PF6]:

- Infrared Spectroscopy (IR): IR spectroscopy helps identify the functional groups present in the molecule, such as C-H stretching vibrations in the imidazolium ring and P-F vibrations in the hexafluorophosphate anion. [, , ]

- Nuclear Magnetic Resonance (NMR): NMR spectroscopy provides detailed information about the structure and dynamics of the molecule. [, , ]

- Raman Spectroscopy: Raman spectroscopy can be used to study the vibrational modes of the molecule and investigate its structural changes under different conditions, such as pressure-induced crystallization. []

Q3: Is 1-Ethyl-3-methylimidazolium hexafluorophosphate compatible with wood? What are the implications?

A3: Studies show that [EMIM][PF6] does not significantly dissolve or degrade wood components, making it compatible for applications like enhancing wood's fire resistance. [, ]

Q4: Does 1-Ethyl-3-methylimidazolium hexafluorophosphate exhibit any catalytic properties?

A6: While [EMIM][PF6] is not inherently catalytic, it acts as an excellent solvent for various catalytic reactions. Its ability to dissolve a wide range of compounds, including catalysts and reactants, makes it a valuable medium for organic synthesis. [, , ]

Q5: Can you provide an example of a catalytic reaction where 1-Ethyl-3-methylimidazolium hexafluorophosphate is utilized?

A7: [EMIM][PF6] has been successfully employed as a solvent in the palladium-catalyzed carbonylation of alcohols to aldehydes and ketones. The ionic liquid facilitates catalyst recycling and enhances reaction rates. []

Q6: How is computational chemistry used to study 1-Ethyl-3-methylimidazolium hexafluorophosphate?

A8: Researchers use molecular dynamics (MD) simulations to study various aspects of [EMIM][PF6], including:* Predicting its melting point and understanding its melting behavior. [, ]* Investigating its solvation properties and how it interacts with different solute molecules. [, , , , , , ]* Studying its behavior in confined environments, like carbon nanotubes. []

Q7: Have any QSAR (Quantitative Structure-Activity Relationship) models been developed for 1-Ethyl-3-methylimidazolium hexafluorophosphate?

A7: While specific QSAR models for [EMIM][PF6] are not mentioned in the provided research, these models could be developed to relate its structural features to specific properties like toxicity, solubility, or biodegradability.

Q8: How does modifying the alkyl chain length of the imidazolium cation affect the properties of the ionic liquid?

A10: Increasing the alkyl chain length generally leads to:* Decreased solubility in hydrocarbons and alcohols. [, ]* Increased viscosity. []* Altered melting point. []

Q9: How can the stability of 1-Ethyl-3-methylimidazolium hexafluorophosphate be improved?

A11: The stability of [EMIM][PF6] can be enhanced by:* Avoiding exposure to high temperatures and moisture. []* Using appropriate storage conditions, such as inert atmosphere and low temperatures.* Formulating it with stabilizing additives.

Q10: Can 1-Ethyl-3-methylimidazolium hexafluorophosphate be formulated to improve its solubility?

A12: Yes, [EMIM][PF6] can be mixed with other solvents to improve its solubility for specific applications:* Mixing it with other ionic liquids can improve its low-temperature performance. []* Using it in aqueous solutions can be beneficial for specific reactions or applications. []

Q11: What is the environmental impact of 1-Ethyl-3-methylimidazolium hexafluorophosphate?

A13: While [EMIM][PF6] offers several benefits, its environmental impact needs to be carefully considered:* Its toxicity and biodegradability are areas of ongoing research. []* Strategies for its safe disposal and recycling are crucial to mitigate its potential environmental impact. []

Q12: How is 1-Ethyl-3-methylimidazolium hexafluorophosphate degraded?

A14: [EMIM][PF6] can be degraded through various methods:* Fenton oxidation: This method has proven effective in degrading [EMIM][PF6], although the process can be inhibited by certain anions and organic acids. []* Biological degradation: Research on using enzymes like laccase for degrading [EMIM][PF6] is underway. []

Q13: What analytical techniques are used to quantify 1-Ethyl-3-methylimidazolium hexafluorophosphate?

A15: Common techniques include:* High-Performance Liquid Chromatography (HPLC): This technique is used to separate and quantify [EMIM][PF6] in various samples. []* Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify [EMIM][PF6] and its degradation products.

Q14: What resources are available for researchers studying 1-Ethyl-3-methylimidazolium hexafluorophosphate?

A14: A wealth of resources is available:* Databases: Chemical databases like PubChem and ChemSpider provide information on [EMIM][PF6]'s properties, structure, and safety.* Software: Molecular modeling software like Gaussian and AMBER facilitates computational studies.

Q15: What are some milestones in the research of 1-Ethyl-3-methylimidazolium hexafluorophosphate?

A15: Key milestones include:* Early studies demonstrating its potential as a solvent for various reactions.* The discovery of its unique properties like high ionic conductivity and wide electrochemical window, leading to its exploration in electrochemical applications.

Q16: What are some cross-disciplinary applications of 1-Ethyl-3-methylimidazolium hexafluorophosphate?

A19: [EMIM][PF6] finds applications in diverse fields:* Electrochemistry: As an electrolyte in batteries, supercapacitors, and fuel cells. [, , ]* Material Science: As a solvent for the synthesis of nanomaterials and polymers. [, ]* Biotechnology: As a medium for enzymatic reactions and biocatalysis. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(1-Benzothiophen-2-yl)cyclohexyl]pyrrolidine](/img/structure/B117905.png)